

Application Notes and Protocols for Lyso-globotetraosylceramide (Lyso-Gb4) ELISA Kit

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Compound of Interest

Compound Name: *Lyso-globotetraosylceramide*
(d18:1)

Cat. No.: *B10783388*

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Introduction

This document provides detailed application notes and protocols for the quantitative determination of Lyso-globotetraosylceramide (Lyso-Gb4) in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA). Lyso-Gb4 is a glycosphingolipid that may serve as a potential biomarker in studies of lysosomal storage diseases and other metabolic disorders. This ELISA kit is designed for researchers, scientists, and drug development professionals investigating the role of Lyso-Gb4 in various physiological and pathological processes.

Assay Principle

The Lyso-Gb4 ELISA is a competitive immunoassay. The basis of this assay is the competition between unlabeled Lyso-Gb4 in the sample and a fixed amount of biotin-labeled Lyso-Gb4 for a limited number of binding sites on a pre-coated anti-Lyso-Gb4 monoclonal antibody. As the concentration of Lyso-Gb4 in the sample increases, the amount of biotin-labeled Lyso-Gb4 bound to the antibody decreases. The bound biotinylated Lyso-Gb4 is then detected by the addition of streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate. The intensity of the color developed is inversely proportional to the concentration of Lyso-Gb4 in the sample.

Data Presentation

The following tables summarize the expected performance characteristics of the Lyso-Gb4 ELISA kit. Please note that the quantitative data presented below are representative and the actual performance may vary. It is recommended that each user establish their own standard curve and validate the assay for their specific application.

Table 1: Assay Performance Characteristics

Parameter	Specification
Assay Range	0.1 - 10 ng/mL
Sensitivity	0.05 ng/mL
Intra-Assay CV	< 10%
Inter-Assay CV	< 15%
Spike Recovery	85-115%
Sample Types	Serum, Plasma, Cell Lysates, Urine

Table 2: Sample Data (Hypothetical)

Note: The following data are for demonstration purposes only and do not represent actual experimental results. Users must generate their own data.

Sample ID	Lyso-Gb4 Concentration (ng/mL)
Healthy Control Plasma 1	0.25
Healthy Control Plasma 2	0.38
Disease State Plasma 1	2.15
Disease State Plasma 2	3.50
Healthy Control Urine 1	Not Detected
Disease State Urine 1	0.88

Experimental Protocols

A. Reagent Preparation

- **Wash Buffer (1X):** If provided as a concentrate, dilute the Wash Buffer Concentrate with deionized or distilled water to the specified volume.
- **Standard Dilutions:** Reconstitute the Lyso-Gb4 standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625, 0.312, and 0 ng/mL).
- **Biotinylated Lyso-Gb4 (1X):** Dilute the concentrated Biotinylated Lyso-Gb4 with the appropriate assay buffer to the working concentration.
- **Streptavidin-HRP Conjugate (1X):** Dilute the concentrated Streptavidin-HRP with the appropriate assay buffer to the working concentration.
- **Sample Preparation:**
 - **Serum/Plasma:** Collect blood and separate serum or plasma according to standard procedures. Samples should be stored at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
 - **Urine:** Collect urine samples and centrifuge to remove particulate matter.
 - **Cell Lysates:** Lyse cells using a suitable lysis buffer and centrifuge to pellet cellular debris. The supernatant should be used for the assay.

B. Assay Procedure

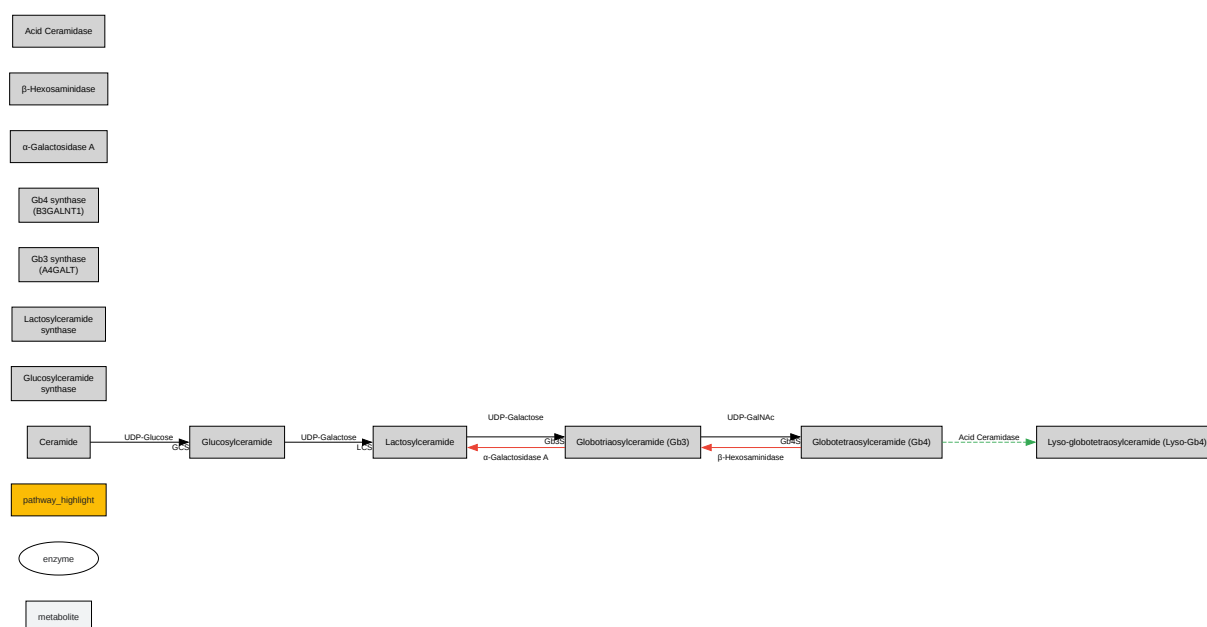
- **Add Samples and Standards:** Add 50 µL of each standard and sample to the appropriate wells of the anti-Lyso-Gb4 antibody-coated microplate.
- **Add Biotinylated Lyso-Gb4:** Immediately add 50 µL of the 1X Biotinylated Lyso-Gb4 solution to each well.
- **Incubation:** Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

- **Washing:** Aspirate the contents of the wells and wash each well four times with 300 μ L of 1X Wash Buffer. Ensure complete removal of liquid after each wash.
- **Add Streptavidin-HRP:** Add 100 μ L of the 1X Streptavidin-HRP conjugate to each well.
- **Incubation:** Cover the plate and incubate for 1 hour at room temperature with gentle shaking.
- **Washing:** Repeat the washing step as described in step 4.
- **Substrate Addition:** Add 100 μ L of TMB Substrate to each well.
- **Incubation:** Incubate the plate for 15-30 minutes at room temperature in the dark.
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well.
- **Read Absorbance:** Measure the absorbance at 450 nm using a microplate reader.

Visualizations

Glycosphingolipid Metabolism Pathway

The following diagram illustrates the metabolic pathway of glycosphingolipids, showing the synthesis and degradation of major species, including the position of globotetraosylceramide (Gb4) and its lyso-form, Lyso-Gb4.

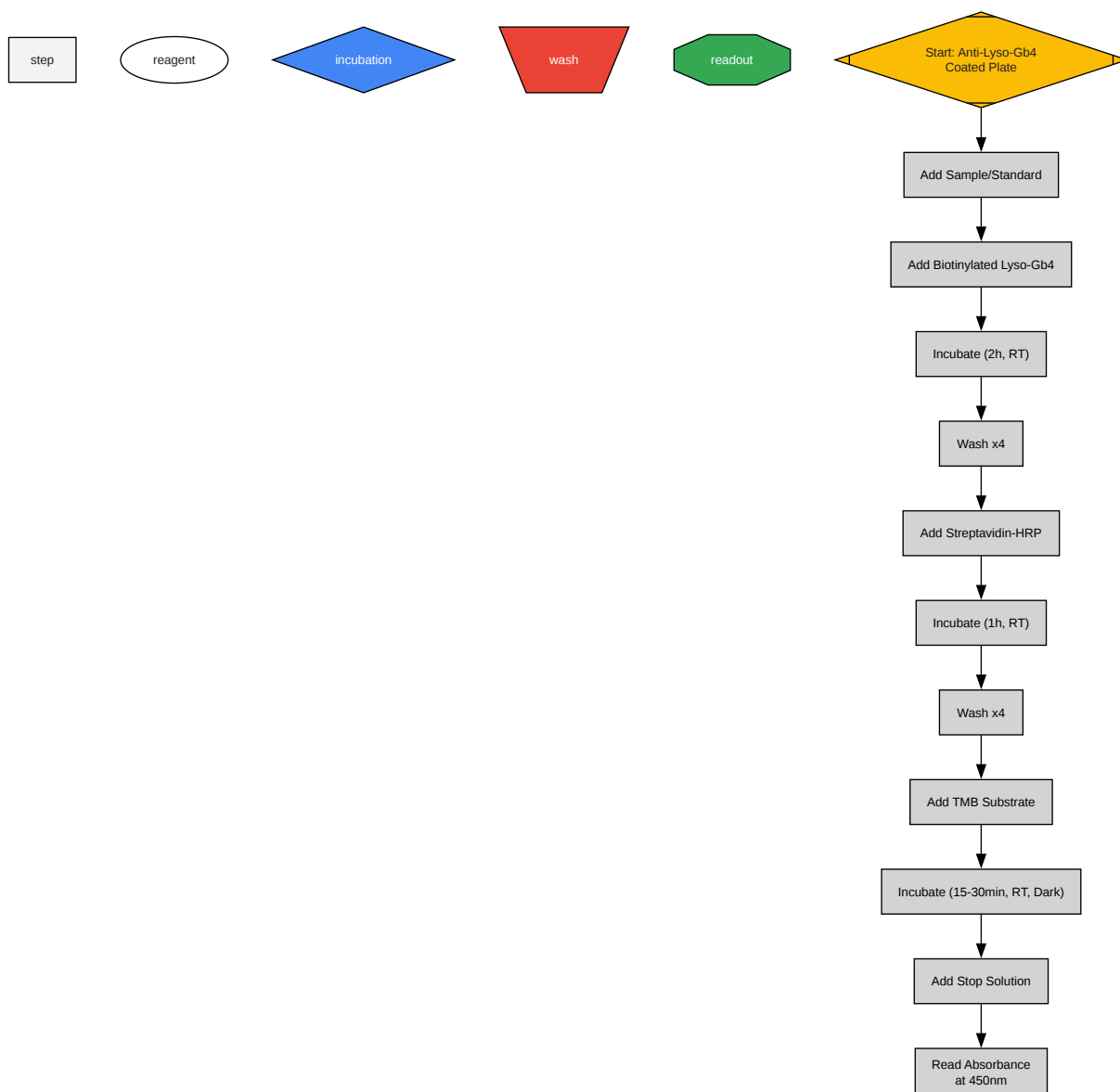


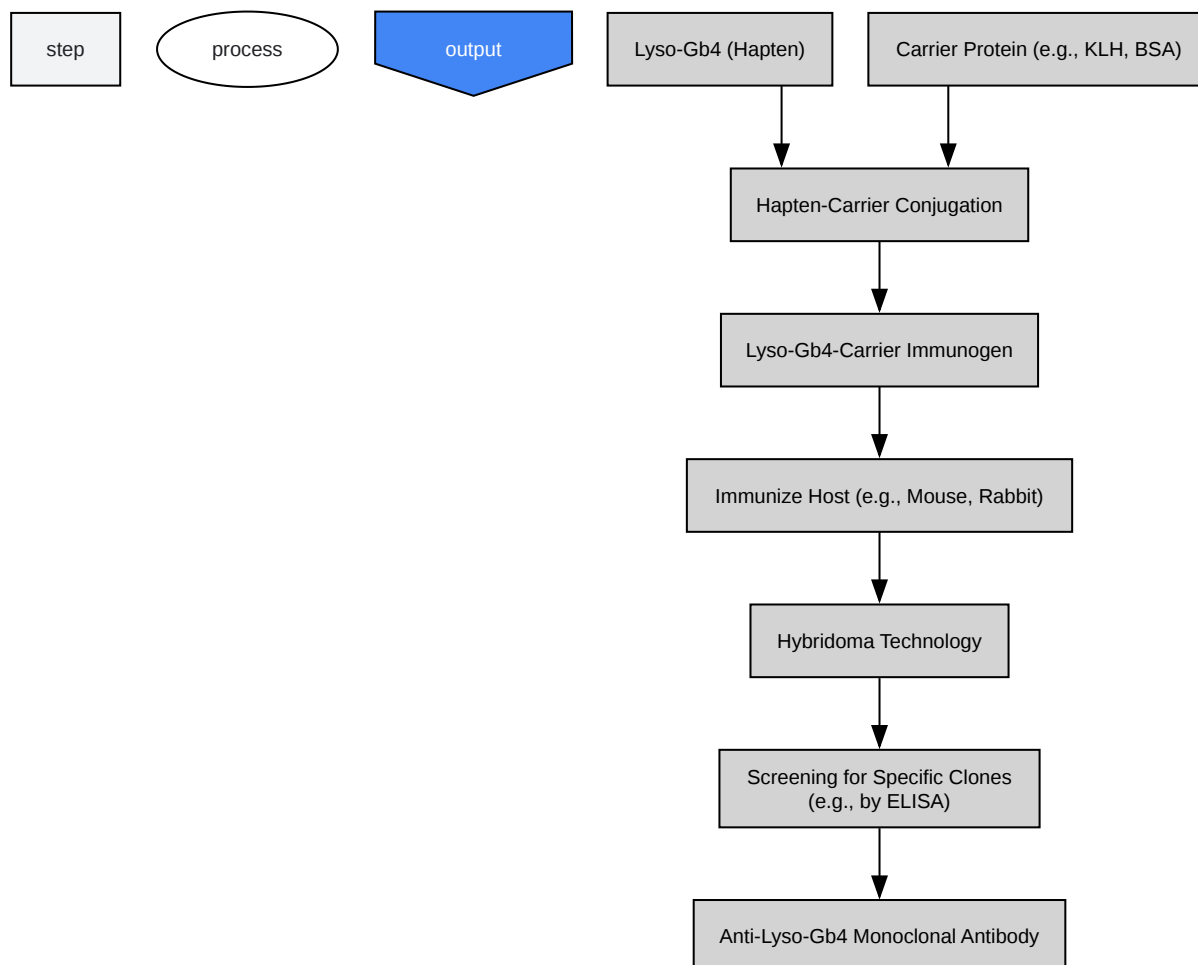
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Caption: Simplified pathway of glycosphingolipid biosynthesis and degradation.

Competitive ELISA Workflow

The diagram below outlines the major steps involved in the competitive ELISA for Lyso-Gb4 quantification.





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